(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate
Overview
Description
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a phenyl group attached to the triazole ring and a pivalate ester group
Mechanism of Action
Target of Action
Similar compounds, such as sulfamoylated 4-(1-phenyl-1h-1,2,3-triazol-4-yl)phenol derivatives, have been reported to inhibitsteroid sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
For instance, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has been reported to stabilize Cu(I) ions, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Related compounds have been shown to interact with enzymes involved in steroidogenesis, such as sts . By inhibiting STS, these compounds could potentially disrupt the biosynthesis of active estrogens and androgens .
Result of Action
Related compounds have shown promising results in inhibiting the growth of cancer cells .
Action Environment
It’s worth noting that similar compounds have shown enhanced catalytic effects in certain chemical reactions under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring. For example, phenyl azide can react with propargyl alcohol to form (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
Esterification: The (1-phenyl-1H-1,2,3-triazol-4-yl)methanol can then be esterified with pivaloyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Substitution: The phenyl group or the ester group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced triazole derivatives or alcohols.
Substitution: Substituted phenyl or ester derivatives.
Scientific Research Applications
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Agrochemistry: It can be used in the development of pesticides and herbicides.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Chemical Biology: It can be used as a building block for the synthesis of bioactive molecules and probes for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl acetate: Similar structure but with an acetate ester group instead of a pivalate ester group.
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Similar structure but with a benzoate ester group.
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl butyrate: Similar structure but with a butyrate ester group.
Uniqueness
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate is unique due to the presence of the pivalate ester group, which can impart specific physicochemical properties such as increased lipophilicity and stability
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)13(18)19-10-11-9-17(16-15-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWVBPVSMMDJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CN(N=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181592 | |
Record name | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338757-27-0 | |
Record name | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338757-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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